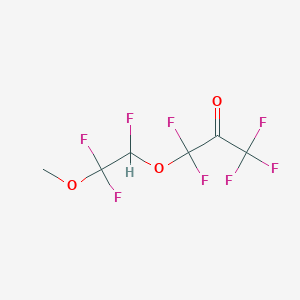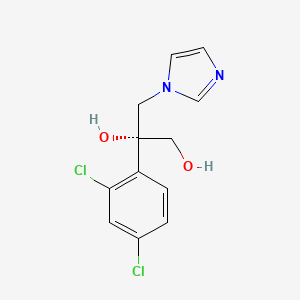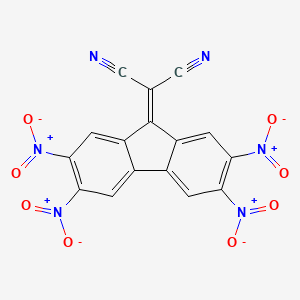
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridinium core substituted with a cyanophenyl group and three methyl groups, making it an interesting subject for studies in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves a multi-step process. One common method starts with the preparation of the pyridinium core, followed by the introduction of the cyanophenyl group and the methyl groups. The final step involves the formation of the perchlorate salt. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The cyanophenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2-(4-Cyanophenyl)-5-(4-pentylphenyl)pyrylium perchlorate: This compound has a similar cyanophenyl group but differs in the core structure and additional substituents.
1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: Another compound with a cyanophenyl group, but with different substituents and core structure. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and physical properties.
Propiedades
Número CAS |
90018-16-9 |
|---|---|
Fórmula molecular |
C15H15ClN2O4 |
Peso molecular |
322.74 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C15H15N2.ClHO4/c1-11-8-12(2)17(13(3)9-11)15-6-4-14(10-16)5-7-15;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JMHSVHBHXBIQJO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)C#N)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


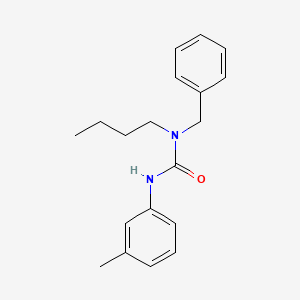
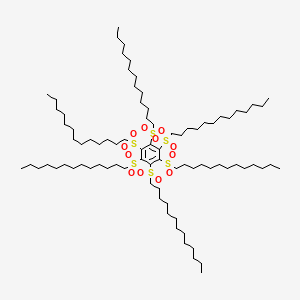
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
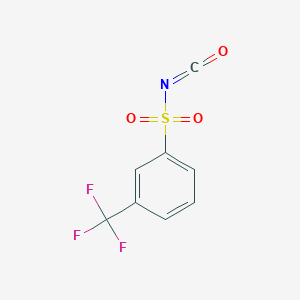
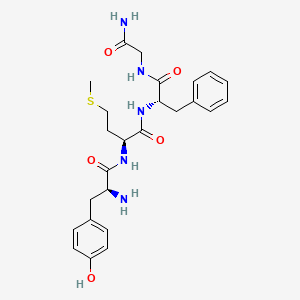

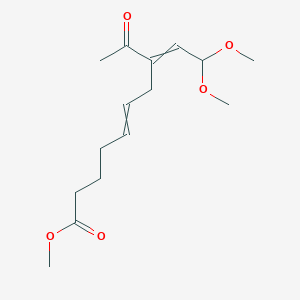
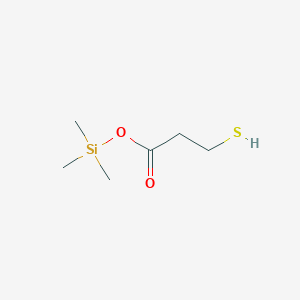
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
